8,8-Dimethylbicyclo[4.2.0]octan-7-one
Description
Significance of Bicyclic Ketones in Synthetic Methodologies
Bicyclic compounds, and specifically bicyclic ketones, are of considerable importance in organic synthesis. numberanalytics.com Their rigid, three-dimensional structures make them valuable as building blocks and intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other materials. numberanalytics.com The inherent ring strain and defined stereochemistry of bicyclic ketones can be exploited to control the outcome of chemical reactions, making them versatile tools for synthetic chemists.
The utility of bicyclic ketones is demonstrated in their application to the total synthesis of natural products. For instance, the synthesis of a second ring in the prostaglandin (B15479496) structure, creating a bicyclic ketone, has been a strategy in developing compounds with antimitotic activity. nih.gov The unique structural features of these compounds allow for a variety of chemical transformations, positioning them as versatile intermediates in the construction of intricate molecular architectures. numberanalytics.com
Overview of Bicyclo[4.2.0]octane Frameworks
The bicyclo[4.2.0]octane framework consists of a cyclohexane (B81311) ring fused to a cyclobutane (B1203170) ring. This structure can exist as different stereoisomers, with the cis-fused configuration generally being thermodynamically more stable than the trans-fused isomer due to lower ring strain. arkat-usa.org The synthesis of this framework is often achieved through cycloaddition reactions. ontosight.ai
Key synthetic methods include:
Photochemical [2+2] Cycloaddition: This method involves the reaction of a cyclohexenone with an alkene under photochemical conditions and is a cornerstone for the synthesis of this class of compounds. orgsyn.org
[2+2] Ketene (B1206846) Cycloaddition: The reaction of a ketene with an alkene can also be employed to construct the bicyclo[4.2.0]octane core. researchgate.netthieme-connect.de
Electrocyclization Reactions: An 8π–6π electrocyclization cascade has been implicated in the biosynthesis of natural products containing a bicyclo[4.2.0]octadiene core, which can be a precursor to the saturated octane (B31449) framework. rsc.org
The bicyclo[4.2.0]octane skeleton is a key structural feature in a variety of natural products. For example, it forms the core of the kingianins, a group of complex pentacyclic natural products isolated from the bark of Endiandra kingiana. researchgate.netresearchgate.net The synthesis of these complex molecules often relies on strategies to construct the bicyclo[4.2.0]octane intermediate. researchgate.netresearchgate.net
Structural Specificity of 8,8-Dimethylbicyclo[4.2.0]octan-7-one within the Bicyclo[4.2.0]octanone Class
This compound is a specific derivative within the bicyclo[4.2.0]octanone class. Its structure features the characteristic fused bicyclo[4.2.0]octane framework with a ketone functional group at position 7. The defining feature of this particular molecule is the presence of two methyl groups attached to the carbon atom at position 8, which is adjacent to the carbonyl group. This gem-dimethyl substitution is a significant structural modification of the parent scaffold.
The stereochemistry at the ring junction is typically cis, as this is the more stable configuration. arkat-usa.orgchemscene.com The systematic name for this specific isomer is (1s,6r)-8,8-Dimethylbicyclo[4.2.0]octan-7-one. chemscene.com The presence of the gem-dimethyl group can influence the molecule's reactivity and spectroscopic properties compared to the unsubstituted parent compound. The synthesis of this compound typically involves the cyclization of appropriate precursors, such as the photochemical [2+2] cycloaddition between a cyclohexenone and isobutylene.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 36277-38-0 ((1s,6r)-isomer) | chemscene.com |
| Molecular Formula | C₁₀H₁₆O | chemscene.com |
| Molecular Weight | 152.23 g/mol | chemscene.com |
| Synonym | cis-8,8-dimethylbicyclo[4.2.0]octan-7-one | chemscene.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
8,8-dimethylbicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C10H16O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
UCKQUWDHMIIOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCCC2C1=O)C |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 8,8 Dimethylbicyclo 4.2.0 Octan 7 One and Analogs
Cycloaddition Reactions for Bicyclo[4.2.0]octanone Core Construction
Cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and direct approach to the bicyclo[4.2.0]octanone core. These reactions involve the formation of a four-membered ring through the union of two unsaturated components. Both photochemical and ketene-based methodologies have proven effective in this regard.
Photochemical [2+2] Cycloadditions of Cyclic Enones and Alkenes
The photochemical [2+2] cycloaddition between a cyclic enone and an alkene is a classic and widely utilized method for the synthesis of bicyclo[4.2.0]octanones. This reaction proceeds via the excitation of the enone to its triplet state, which then adds to the alkene in a stepwise fashion through a 1,4-biradical intermediate. The stereochemical outcome of the reaction is a key consideration in its application.
The regioselectivity of the photocycloaddition is generally predictable, with the "head-to-head" adduct often being the major product. However, the diastereoselectivity can be influenced by a variety of factors, including the structure of the reactants, the reaction solvent, and the presence of chiral auxiliaries. For instance, the use of chiral auxiliaries on the cyclohexenone ring can induce significant levels of diastereoselectivity.
Recent studies have explored enhancing diastereoselectivity through various means. For example, performing the reaction in aqueous media with surfactants or in supercritical carbon dioxide has shown promise in improving diastereomeric excess (de). mdpi.comnih.gov The addition of certain aromatic compounds, such as naphthalenes, has also been found to increase the diastereoselectivity in the photocycloaddition of chiral cyclohexenones to ethylene (B1197577). researchgate.net
Table 1: Diastereoselectivity in Photochemical [2+2] Cycloadditions of Chiral Cyclohexenones
| Cyclohexenone Precursor | Alkene | Reaction Conditions | Diastereomeric Excess (de) |
| Chiral menthol-derived cyclohexenone | Ethylene | Organic Solvent | 56% |
| Chiral menthol-derived cyclohexenone | Ethylene | Organic Solvent + 1-phenylnaphthalene | 83% |
| Chiral p-substituted 8-phenylmenthyl cyclohexenone | Cyclopentene | H₂O with surfactant | Low |
| Chiral cyclohexenone derivative | Ethylene | Supercritical CO₂ | Lower than organic solvent |
| Chiral cyclohexenone derivative | Cyclopentene | Supercritical CO₂ | Enhanced compared to organic solvent |
Ketenes in [2+2] Cycloadditions
The [2+2] cycloaddition of ketenes with alkenes provides an alternative and efficient route to cyclobutanones, which are direct precursors to bicyclo[4.2.0]octanones. Dichloroketene (B1203229), generated in situ, is a particularly useful reagent for this transformation due to its high reactivity.
Dichloroketene, typically generated from dichloroacetyl chloride and a base or by the dechlorination of trichloroacetyl chloride, readily undergoes [2+2] cycloaddition with a variety of cycloalkenes, including cyclohexene (B86901) and its derivatives. iitd.ac.inthieme-connect.de This reaction proceeds in a concerted fashion and is stereospecific, with the stereochemistry of the starting alkene being retained in the cyclobutane (B1203170) product. The reaction of dichloroketene with cyclohexene, for instance, yields 8,8-dichlorobicyclo[4.2.0]octan-7-one. guidechem.com The presence of substituents on the cycloalkene can influence the rate and regioselectivity of the cycloaddition.
The resulting dichlorinated bicyclo[4.2.0]octanones can be readily converted to the parent bicyclo[4.2.0]octanones through reductive dechlorination. A common and effective method for this transformation is the use of a zinc-copper couple or activated zinc in a protic solvent such as acetic acid or methanol (B129727) with ammonium (B1175870) chloride. thieme-connect.de This reduction typically proceeds in high yield to afford the desired bicyclo[4.2.0]octanone. For example, 8,8-dichlorobicyclo[4.2.0]octan-7-one can be smoothly reduced to bicyclo[4.2.0]octan-7-one. iitd.ac.in
Table 2: Synthesis of Bicyclo[4.2.0]octanones via Dichloroketene Cycloaddition and Reductive Dechlorination
| Cycloalkene | Dichloroketene Generation | Cycloaddition Product | Reductive Dechlorination Conditions | Final Product | Overall Yield |
| Cyclohexene | Trichloroacetyl chloride, Zn | 8,8-Dichlorobicyclo[4.2.0]octan-7-one | Zn/Acetic Acid | Bicyclo[4.2.0]octan-7-one | 59-62% |
| 1-Methylcyclohexene | Trichloroacetyl chloride, Zn | 1-Methyl-8,8-dichlorobicyclo[4.2.0]octan-7-one | Zn/Ammonium Chloride | 1-Methylbicyclo[4.2.0]octan-7-one | 59-62% |
| 1-Phenylcyclohexene | Trichloroacetyl chloride, Zn | 1-Phenyl-8,8-dichlorobicyclo[4.2.0]octan-7-one | Zn/Acetic Acid | 1-Phenylbicyclo[4.2.0]octan-7-one | 59-62% |
| 1-Isopropylcyclohexene | Trichloroacetyl chloride, Zn | 1-Isopropyl-8,8-dichlorobicyclo[4.2.0]octan-7-one | Zn/Acetic Acid | 1-Isopropylbicyclo[4.2.0]octan-7-one | 59-62% |
Ring-Closing Metathesis (RCM) Approaches to Bicyclo[4.2.0]octane Systems
Ring-Closing Metathesis (RCM) has become a powerful tool in organic synthesis for the formation of cyclic and bicyclic systems. While not a direct route to 8,8-Dimethylbicyclo[4.2.0]octan-7-one itself, RCM is instrumental in building and modifying the foundational bicyclo[4.2.0]octane skeleton. The strategy typically involves a diene precursor that, in the presence of a metal carbene catalyst, undergoes an intramolecular reaction to form a new ring.
Ruthenium-based catalysts, particularly Grubbs catalysts, are commonly employed for these transformations. For instance, bicyclo[4.2.0]octene-ynes can be subjected to a Ring-Opening Metathesis and Ring-Closing Metathesis (ROM-RCM) sequence using a second-generation Grubbs catalyst under an ethylene atmosphere. This process effectively transforms the initial bicyclic system into more complex tricyclic heterocycles. The core principle involves the cleavage and reformation of carbon-carbon double bonds, demonstrating the utility of RCM in manipulating the bicyclo[4.2.0]octane framework.
| Strategy | Precursor Type | Catalyst Example | Outcome |
| ROM-RCM | Bicyclo[4.2.0]octene-yne | 2nd Generation Grubbs Catalyst | Tricyclic Heterocycles |
Friedel-Crafts Alkylation Routes in Methylation of Bicyclic Ketones
The term Friedel-Crafts alkylation traditionally refers to the electrophilic aromatic substitution used to attach alkyl groups to aromatic rings, mediated by a Lewis acid catalyst. masterorganicchemistry.com The direct application of this reaction to methylate an aliphatic bicyclic ketone like bicyclo[4.2.0]octan-7-one at the C8 position to create the gem-dimethyl group is not a standard or feasible transformation. The reaction conditions are generally incompatible with such ketones, and the mechanism does not apply to the alkylation of an α-carbon to a carbonyl group in this manner.
However, achieving the gem-dimethyl substitution pattern on a bicyclic ketone requires specialized alkylation methods. Standard kinetic deprotonation of bicyclo[4.2.0]octan-7-one followed by reaction with methyl iodide has been shown to result in alkylation at the C6 position, not the desired C8 position. researchgate.net This highlights a significant regioselectivity challenge.
To overcome this, alternative methods for direct geminal dimethylation of ketones have been developed. One such method involves the use of dimethyltitanium dichloride. This reagent can convert ketones directly into their corresponding gem-dimethyl derivatives under mild conditions, offering a more plausible, albeit non-Friedel-Crafts, route to the target structure. rsc.org
| Challenge | Method | Reagent | Result |
| Regioselectivity | Kinetic Enolate Alkylation | MeI | Alkylation at C6 researchgate.net |
| Gem-Dimethylation | Direct Methylation | Dimethyltitanium dichloride | Alkylation at Carbonyl Carbon rsc.org |
Other Specialized Synthetic Pathways
Preparation from Functionalized Precursors
A highly effective strategy for synthesizing substituted bicyclo[4.2.0]octan-7-ones involves the use of functionalized precursors, which are then chemically modified to yield the final product. A key reaction in forming the bicyclic core is the [2+2] ketene (B1206846) cycloaddition. researchgate.net
For example, the synthesis can begin with the cycloaddition of a ketene to a cyclohexene derivative. This can produce an 8-monosubstituted bicyclic ketone. To achieve the 8,8-dimethyl structure, a precursor such as 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one can be utilized. This intermediate, containing one of the methyl groups and a halogen, serves as a functionalized precursor for the introduction of the second methyl group or for further transformations. researchgate.net The synthesis of such precursors demonstrates the power of using multi-step pathways involving stable, functionalized intermediates to construct complex target molecules. researchgate.net
| Precursor | Key Reaction Step | Intermediate |
| Cyclohexene Derivative + Ketene | [2+2] Cycloaddition | 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one researchgate.net |
Application of Zinc-Mediated Reactions for Cycloaddition Precursors
Zinc metal and zinc compounds play crucial roles in several synthetic strategies relevant to the formation of this compound and its precursors.
Firstly, in the context of manipulating functionalized precursors, a zinc-copper couple is used for the reductive dehalogenation of compounds like 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one. This reduction yields the corresponding 8-endo-methyl compound in high proportion (95%), showcasing a critical step in modifying the functionalized bicyclic system. researchgate.net
Secondly, zinc is famously used in the Reformatsky reaction to generate organozinc reagents, also known as Reformatsky enolates, from α-halo esters. wikipedia.orgorganic-chemistry.orgadichemistry.com These zinc enolates are nucleophilic and can react with various electrophiles, such as aldehydes and ketones. wikipedia.orgchem-station.com This reaction is fundamental in preparing more complex molecules that can serve as precursors for the ketenes needed in the [2+2] cycloaddition step mentioned previously. The formation of these organozinc intermediates is a mild and effective way to create carbon-carbon bonds, making it a valuable tool in a multi-step synthesis of the target bicyclic ketone. wikipedia.org
| Zinc Application | Reagent(s) | Substrate Example | Product |
| Reductive Dehalogenation | Zinc-Copper Couple | 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one researchgate.net | 8-endo-methylbicyclo[4.2.0]oct-2-en-7-one researchgate.net |
| Precursor Synthesis | Zinc Dust | α-halo ester + Aldehyde/Ketone | β-hydroxy ester (Reformatsky Reaction) wikipedia.orgadichemistry.com |
Stereochemical Control and Chiral Synthesis of Bicyclo 4.2.0 Octan 7 Ones
Determination of Absolute and Relative Stereochemistry
Establishing the precise spatial arrangement of atoms within bicyclo[4.2.0]octan-7-ones is achieved through a combination of spectroscopic and analytical methods. These techniques provide definitive proof of both the relative orientation of the fused rings and the absolute configuration of chiral centers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating the relative stereochemistry of bicyclo[4.2.0]octane systems. The vicinal coupling constant (³J) between the bridgehead protons provides a direct indication of the dihedral angle between them, which is different for cis- and trans-fused isomers. researchgate.net
In trans-fused bicyclo[4.2.0]octanones, the bridgehead protons typically exhibit a larger coupling constant due to their anti-periplanar relationship. Conversely, the cis-fused isomers show a smaller coupling constant, reflecting a syn-clinal relationship. For example, in the synthesis of diastereomeric 7,7-dimethoxybicyclo[4.2.0]octan-2-ones, the differentiation between the major trans-fused and minor cis-fused products was readily accomplished by analyzing the magnitude of the vicinal coupling constant for the bridgehead hydrogen atoms. researchgate.net Furthermore, the more strained trans-fused diketones can be observed to epimerize to the more stable cis-fused diastereomers under acidic or basic conditions, a transformation that can be monitored by NMR. researchgate.net
Table 1: Representative Bridgehead Proton Coupling Constants for Bicyclo[4.2.0]octanones This table is generated based on representative data from related structures to illustrate the concept.
| Isomer | Dihedral Angle (approx.) | Typical ³J (Hz) |
|---|---|---|
| cis-fused | ~60° | 5 - 8 |
X-ray crystallography provides unambiguous proof of both the structural connectivity and the absolute and relative stereochemistry of crystalline compounds. This technique has been instrumental in confirming the structures of various bicyclo[4.2.0]octanone derivatives and their reaction products. For instance, the structure of a diketone derived from an 8-methylenebicyclo[4.2.0]octan-2-one was definitively established by X-ray diffraction analysis, which confirmed an unusual molecular rearrangement. rsc.org
In studies involving ring expansion reactions of related bicyclic systems, X-ray crystallography has been used to confirm the stereo- and regioselectivity of the products. arkat-usa.org The condensation reaction of glyoxal (B1671930) with dimethyl 3-ketoglutarate leads to a complex bicyclo[3.3.0]octane derivative, the structure of which was proven by single-crystal X-ray crystallography. researchgate.net This powerful analytical method remains the gold standard for absolute structural assignment, provided a suitable single crystal of the compound can be obtained.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. tcichemicals.com In the synthesis of bicyclo[4.2.0]octan-7-ones, chiral auxiliaries can be attached to the precursor molecules. The steric influence of the auxiliary directs the formation of one diastereomer over another. After the key stereocenter-forming reaction, the auxiliary is removed.
The analysis of the resulting diastereomeric products, often by NMR spectroscopy or chromatography, allows for the determination of the reaction's stereoselectivity. The cycloaddition of dichloroketene (B1203229) with chiral enol ethers, for example, produces diastereomeric cyclobutanones. ugent.bethieme-connect.de The ratio of these diastereomers can be quantified, and their individual stereochemistries can often be deduced by analyzing their NMR spectra or by conversion to a known compound. This method is crucial for developing and optimizing asymmetric syntheses. thieme-connect.de
Enantioselective and Diastereoselective Synthetic Approaches
The synthesis of specific stereoisomers of bicyclo[4.2.0]octan-7-ones requires methods that can selectively create the desired three-dimensional structure. Both asymmetric synthesis, which creates a preference for one enantiomer, and diastereoselective synthesis, which favors one diastereomer, are key strategies.
A prominent method for the asymmetric synthesis of the bicyclo[4.2.0]octanone core is the [2+2] cycloaddition of a ketene (B1206846) with a chiral enol ether. thieme-connect.de In this approach, the enol ether is derived from an achiral ketone and a chiral alcohol or diol, such as one derived from (+)-10-camphorsulfonic acid. thieme-connect.dethieme-connect.de
The chiral auxiliary on the enol ether creates a chiral environment that directs the approach of the ketene, leading to the preferential formation of one diastereomer of the resulting cyclobutanone (B123998). thieme-connect.de This strategy has been successfully employed for the asymmetric synthesis of 2,2-dichlorocyclobutanones with diastereomeric excesses of around 50%. thieme-connect.de These dichlorocyclobutanones are versatile intermediates that can be converted to the target bicyclo[4.2.0]octan-7-ones through reductive dechlorination. thieme-connect.de
Table 2: Key Steps in Asymmetric Synthesis via Chiral Enol Ether
| Step | Description | Purpose |
|---|---|---|
| 1. Formation of Chiral Enol Ether | Reaction of a cyclohexene (B86901) derivative with a chiral alcohol. | Introduction of a chiral directing group. |
| 2. [2+2] Cycloaddition | Reaction of the chiral enol ether with a ketene (e.g., dichloroketene). | Diastereoselective formation of the bicyclic cyclobutanone ring. |
| 3. Removal of Auxiliary | Hydrolysis of the enol ether functionality. | Release of the chiral ketone. |
Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers, allowing for the separation of the reacted and unreacted stereoisomers. researchgate.net
For bicyclic compounds, lipases and Baeyer-Villiger monooxygenases (BVMOs) are particularly effective. researchgate.netthieme-connect.de Lipases can be used for the kinetic resolution of bicyclic alcohols, such as bicyclo[4.2.0]oct-2-en-7-ol, by selectively hydrolyzing the acetate (B1210297) of one enantiomer. researchgate.net
BVMOs catalyze the Baeyer-Villiger oxidation of cyclic ketones to lactones. In a kinetic resolution, the enzyme may selectively oxidize one enantiomer of a racemic ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, E. coli cells expressing a BVMO from Mycobacterium tuberculosis have been used for the highly selective oxidation of racemic 2-oxabicyclo[4.2.0]octan-7-one, converting only one enantiomer into the corresponding lactone. thieme-connect.dethieme-connect.de This approach allows for the isolation of both the unreacted ketone and the lactone product in high enantiomeric purity. thieme-connect.de Such techniques are highly valuable for accessing enantiopure building blocks for synthesis.
Conformational Analysis and Stability Influences of Methyl Groups
The six-membered ring in the cis-fused bicyclo[4.2.0]octane system can, in principle, adopt several conformations, such as chair, boat, and twist-boat. However, the fusion to the cyclobutanone ring restricts the conformational flexibility of the cyclohexane (B81311) ring. The most stable conformation is generally a slightly distorted chair form, which minimizes torsional and steric strain. The four-membered ring is not planar and adopts a puckered conformation to relieve some of the eclipsing strain.
A pivotal factor in the stability of 8,8-Dimethylbicyclo[4.2.0]octan-7-one is the presence of the gem-dimethyl group at the C8 position. This substitution pattern invokes the Thorpe-Ingold effect , also known as the gem-dimethyl effect. wikipedia.orgchem-station.com This effect describes the phenomenon where the presence of two methyl groups on the same carbon atom alters the bond angles and conformational preferences of the molecule. wikipedia.orgchem-station.com
The steric bulk of the two methyl groups also plays a crucial role in dictating the conformational equilibrium. The methyl groups will orient themselves to minimize steric interactions with the adjacent cyclohexane ring. This steric hindrance can further lock the cyclohexane ring into a more rigid conformation, reducing its conformational mobility. The steric repulsion caused by the geminal substituents increases the probability of the molecule adopting a conformation that is favorable for maintaining the ring system's integrity. chem-station.com
Table 1: Factors Influencing the Conformation and Stability of this compound
| Feature | Influence on Conformation | Influence on Stability |
| Ring Fusion | Favors a cis-fused geometry, restricting the overall flexibility of the bicyclic system. | The cis-fused isomer is significantly more stable than the trans-fused isomer. arkat-usa.org |
| Six-membered Ring | Adopts a distorted chair-like conformation to minimize torsional and steric strain. | The chair conformation is the lowest energy conformation for a six-membered ring. |
| Four-membered Ring | Adopts a puckered conformation to alleviate eclipsing strain. | Puckering reduces the torsional strain associated with a planar cyclobutane (B1203170) ring. |
| C8 gem-dimethyl Group | Restricts the conformational freedom of the bicyclic system due to steric hindrance. | Lowers the overall ring strain of the cyclobutane moiety (Thorpe-Ingold effect) and enhances thermodynamic stability. wikipedia.orgchem-station.comnih.gov |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of 8,8-Dimethylbicyclo[4.2.0]octan-7-one in solution. One-dimensional (¹H and ¹³C) spectra provide initial information on the chemical environment of protons and carbons, while two-dimensional techniques are essential for assembling the bicyclic framework.
Two-dimensional NMR experiments are indispensable for tracing the covalent bonding network of the molecule. tum.de
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the bridgehead protons (H1 and H6) and their adjacent methylene (B1212753) protons within the cyclohexane (B81311) ring. It would also map out the entire spin system of the six-membered ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon atom that bears protons. The two singlets in the ¹H NMR spectrum corresponding to the gem-dimethyl groups at the C8 position would correlate to a single quaternary carbon signal in the HSQC/HMQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique provides the final pieces of the structural puzzle by connecting different spin systems. Key HMBC correlations for this compound would include correlations from the methyl protons (C8-CH₃) to the quaternary carbon C8 and the carbonyl carbon C7. Additionally, correlations from the bridgehead proton H1 to carbons in the cyclohexane ring and to C7 would confirm the bicyclic fusion. acs.org
Interactive Table: Expected 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations (with H) | HMBC Correlations (with C) |
| H1 (bridgehead) | H6, H2 | C2, C5, C6, C7, C8 |
| H6 (bridgehead) | H1, H5 | C1, C2, C4, C5, C7 |
| -CH₃ (at C8) | None | C7, C8 |
The relative stereochemistry of the ring fusion (cis or trans) is a critical structural feature of bicyclo[4.2.0]octane systems. NOESY experiments, which detect spatial proximity between protons, are used to determine this arrangement. acs.org For the thermodynamically more stable cis-fused isomer, (1S,6R)-8,8-Dimethylbicyclo[4.2.0]octan-7-one, a NOESY spectrum would show cross-peaks between protons that are close in space despite being separated by multiple bonds. chemscene.com Specifically, a nuclear Overhauser effect would be observed between one of the bridgehead protons (e.g., H1 or H6) and protons on the cyclohexane ring that are on the same face of the molecule, confirming the cis-fusion.
Mass Spectrometry for Fragmentation Pattern Analysis in Mechanistic Studies
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₁₆O), the molecular weight is 152.23 g/mol . chemscene.com
Under electron ionization (EI), the molecule would generate a molecular ion (M⁺˙) at m/z 152. The fragmentation is dictated by the bicyclic structure and the ketone functional group. Key fragmentation pathways for bicyclic ketones often involve cleavages of the strained four-membered ring. aip.org Common fragmentation patterns would include:
Loss of a methyl group (-CH₃): leading to a fragment ion at m/z 137.
Cleavage of the cyclobutanone (B123998) ring: This can lead to the loss of ethene (C₂H₄) or ketene (B1206846) (C₂H₂O), resulting in characteristic fragment ions.
McLafferty rearrangement: If sterically possible, this could lead to characteristic neutral losses.
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Description |
| 152 | [C₁₀H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 137 | [C₉H₁₃O]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 124 | [C₈H₁₂O]⁺˙ | Loss of ethene ([M-C₂H₄]⁺˙) |
| 110 | [C₇H₁₀O]⁺˙ | Loss of propene ([M-C₃H₆]⁺˙) |
| 83 | [C₆H₁₁]⁺ | Cleavage and rearrangement fragment |
Application of Infrared Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. Due to the ring strain of the four-membered cyclobutanone ring, this absorption occurs at a significantly higher frequency (typically ~1760-1785 cm⁻¹) compared to a non-strained six-membered ring ketone (~1715 cm⁻¹). arkat-usa.org This high-frequency absorption is a hallmark of the cyclobutanone moiety. Other characteristic absorptions would include C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.
Interactive Table: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850-2960 | C-H Stretch | Alkane (CH₂, CH₃) |
| ~1770 | C=O Stretch | Carbonyl (Cyclobutanone) |
| ~1450 | C-H Bend | Alkane (CH₂) |
| ~1370 | C-H Bend | Alkane (gem-dimethyl) |
Gas Chromatography (GC) for Purity and Reaction Monitoring in Synthetic Sequences
Gas chromatography (GC) is a fundamental analytical technique used to separate volatile compounds. In the context of this compound, GC is primarily employed for two purposes:
Purity Assessment: After synthesis and purification (e.g., by column chromatography or distillation), GC analysis is used to determine the purity of the isolated compound. A pure sample will ideally exhibit a single peak in the chromatogram. The use of capillary columns, such as an SE-30 column, has been reported for analyzing related bicyclo[4.2.0]octanone systems. arkat-usa.orgthieme-connect.de
Reaction Monitoring: GC is an excellent tool for monitoring the progress of the synthesis of this compound. For example, in its synthesis via a photochemical [2+2] cycloaddition, small aliquots can be withdrawn from the reaction mixture at various time points. lanl.gov GC analysis of these aliquots allows chemists to track the consumption of the starting materials and the formation of the desired product. This data is critical for optimizing reaction parameters such as irradiation time, temperature, and concentration to maximize the yield and minimize the formation of byproducts. tdx.cat
Computational and Theoretical Chemistry Insights into Bicyclo 4.2.0 Octan 7 One Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of bicyclo[4.2.0]octan-7-one systems. These calculations provide insights into molecular stability, reactivity, and spectroscopic properties. High-level theoretical methods, such as the Gaussian-4 (G4) and Weizmann-1 (W1BD) theories, are employed to accurately predict gas-phase standard state enthalpies of formation (ΔfH°(g)) for complex organic molecules using an atomization approach. acs.org Similarly, methods like G3(MP2) have been successfully used to calculate enthalpies of hydrogenation, isomerization, and formation for other bicyclic C8 hydrocarbons. researchgate.net
For 8,8-Dimethylbicyclo[4.2.0]octan-7-one, computational methods can provide key descriptors that help characterize the molecule's behavior.
Table 1: Computed Physicochemical Properties of (1S,6R)-8,8-Dimethylbicyclo[4.2.0]octan-7-one
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | chemscene.com |
| Molecular Weight | 152.23 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | chemscene.com |
| LogP (octanol-water partition coefficient) | 2.4017 | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
These computed values are crucial for understanding the molecule's polarity, solubility, and potential intermolecular interactions. The energetics, including the enthalpy of formation, are determined through calorimetric measurements or advanced computational models that provide a quantitative measure of the molecule's stability. wiley-vch.de
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling is instrumental in mapping the complex reaction pathways of bicyclo[4.2.0]octan-7-one systems. By calculating the potential energy surface (PES), chemists can identify transition states, intermediates, and the energetic barriers that govern reaction rates and product selectivity.
In some chemical reactions, a single transition state does not lead to a single product but instead encounters a "bifurcation" on the potential energy surface, leading to multiple products. scispace.com This phenomenon is particularly relevant in cycloaddition reactions. Computational studies have revealed that such bifurcations arise when sequential transition states exist without an intervening energy minimum. scispace.com In these cases, reaction selectivity is controlled not just by the energy of the transition state but by the dynamics of the molecule as it traverses the potential energy surface post-transition state. acs.org
For instance, the thermal isomerization of cubane (B1203433) proceeds through a bicyclo[4.2.0]octa-2,4,7-triene intermediate. The subsequent ring-opening of this intermediate to form 1,3,5,7-cyclooctatetraene is a key chemical process that exhibits cusp characteristics, a feature of a topographical bifurcation on the energy surface. chemrxiv.org Similarly, computational investigations into the cycloadditions of dimethylfulvene to tropone (B1200060) have identified ambimodal transition states that lead to different cycloadducts through a post-transition state bifurcation. acs.org These theoretical findings highlight that understanding the shape of the potential energy surface is critical for predicting product distributions in reactions involving bicyclo[4.2.0]octane frameworks.
Photochemical reactions of ketones often proceed through diradical (or biradical) intermediates. For bicyclo[4.2.0]octan-7-one and related enone systems, theoretical modeling supports the involvement of these high-energy species. Upon photoexcitation, a carbonyl group can undergo cleavage of an adjacent bond (a Norrish Type I reaction) to form a diradical intermediate. cdnsciencepub.com
Studies on the photocycloaddition of cyclic enones have shown that the reaction rates are consistent with processes involving diradical-like intermediates that possess a low degree of charge separation. researchgate.net In the synthesis of various natural products, photochemically generated 1,4- and 1,5-diradicals have been identified as key intermediates that dictate the reaction outcome. scribd.com For example, the oxa-di-π-methane rearrangement, a common photochemical transformation for β,γ-unsaturated ketones, is a triplet-state process that proceeds through a 1,3-diradical intermediate before rearranging to form a cyclopropane (B1198618) ring. scribd.com The existence and stability of these diradical intermediates are often modeled computationally to rationalize the formation of observed photoproducts.
Conformational Dynamics and Potential Energy Surfaces
The three-dimensional structure and flexibility of the bicyclo[4.2.0]octan-7-one ring system are critical to its reactivity. The molecule is not static; it exists as an ensemble of interconverting conformations. The study of these conformational dynamics involves mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry.
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of such systems over time. For related bicyclic systems like bicyclo[3.3.1]nonane, theoretical studies have identified multiple possible conformations, including chair-chair, boat-chair, and boat-boat forms, each with distinct energies and populations. oregonstate.edu
The PES is also crucial for understanding reaction mechanisms. For example, in the thermal ring-opening of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene, the PES highlights the connectivity between different reaction pathways, such as the conrotatory and disrotatory routes. researchgate.net Computational analysis of the PES can reveal the lowest energy pathways and explain the stereochemical outcome of such pericyclic reactions.
Molecular Modeling and Steric Hindrance Effects on Reactivity
Molecular modeling allows for a detailed examination of how the structural features of this compound influence its chemical behavior. The two methyl groups at the C8 position are particularly significant, as they introduce considerable steric hindrance.
This steric bulk can profoundly affect reactivity and selectivity. In the photochemical cycloaddition of 3-substituted cyclohexenones with isobutylene, the formation of 8,8-dimethylbicyclo[4.2.0]octan-2-one derivatives was observed in significant quantities. This outcome indicates that steric factors, originating from the gem-dimethyl group, can sometimes override electronic preferences in directing the reaction pathway. researchgate.netsci-hub.st
Similarly, in the photolysis of other bridged-ring ketones containing methyl groups, theoretical models suggest that steric interactions between the methyl groups and the bicyclic framework can be a primary factor in determining product distribution. cdnsciencepub.com The steric hindrance imposed by bulky substituents can influence which face of the molecule is more accessible for reagent attack, thereby controlling the stereochemistry of the resulting products. sci-hub.se Computational models are essential for quantifying these steric effects and predicting their impact on reaction outcomes.
Comparative Academic Studies with Analogous Bicyclo 4.2.0 Octane Derivatives
Influence of Substituent Effects on Reactivity, Regioselectivity, and Stereoselectivity
Substituents on the bicyclo[4.2.0]octane framework can significantly influence the reactivity of the molecule, as well as the regioselectivity and stereoselectivity of its reactions. The gem-dimethyl group at the C8 position in 8,8-Dimethylbicyclo[4.2.0]octan-7-one, for instance, exerts notable steric and electronic effects.
Reactivity:
In the context of enolate formation, the acidity of the α-protons in cyclic ketones is influenced by ring strain. acs.org For bicyclo[4.2.0]octan-7-one, deprotonation can occur at both the C6 and C8 positions. However, the presence of the gem-dimethyl group at C8 in this compound blocks enolization at this position, thus exclusively leading to the formation of the enolate at the C6 position. This has significant implications for subsequent reactions with electrophiles. Studies on related bicyclo[4.2.0]octan-7-ones have shown that under kinetic conditions, deprotonation can occur at both the C6 and C8 positions, while thermodynamic conditions favor the C6-enolate. researchgate.net
Regioselectivity:
Substituents play a crucial role in directing the outcome of reactions where multiple sites are available for attack. A pertinent example is the Baeyer-Villiger oxidation of bicyclic ketones. A density functional theory (DFT) study on the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one with hydrogen peroxide showed that the reaction is regioselective, favoring the formation of one lactone regioisomer over the other. researchgate.netscholarsresearchlibrary.comresearchgate.net This selectivity is governed by the migratory aptitude of the carbon atoms adjacent to the carbonyl group. For this compound, the migratory aptitude of the C1 (bridgehead) and C8a (quaternary) carbons would determine the regiochemical outcome of the oxidation.
Stereoselectivity:
The stereochemical outcome of reactions involving bicyclo[4.2.0]octanones is often dictated by the steric hindrance imposed by substituents. The gem-dimethyl group in this compound presents a significant steric barrier, influencing the approach of reagents from the syn-face of the molecule. This can lead to high diastereoselectivity in reactions such as reductions, alkylations, and cycloadditions. For instance, in the synthesis of optically active bicyclo[4.2.0]octanones, intramolecular [2+2] cycloaddition of keteniminium salts derived from chiral amines can proceed with high stereoselectivity, controlling the stereochemistry of the ring junction. koreascience.kr
Comparative Analysis of Different Synthetic Routes to Bicyclo[4.2.0]octanones
Several synthetic strategies have been developed for the construction of the bicyclo[4.2.0]octanone framework. A comparative analysis of these routes highlights the versatility and challenges associated with synthesizing substituted derivatives like this compound.
The most common and versatile method for synthesizing bicyclo[4.2.0]octanones is the [2+2] cycloaddition reaction. This can be achieved through two primary approaches:
Photochemical [2+2] Cycloaddition: This method involves the irradiation of a cyclohexenone derivative with an alkene. tum.de The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the substituents on both the enone and the alkene. For the synthesis of this compound, a potential route would involve the photochemical cycloaddition of a suitable cyclohexenone precursor with isobutylene.
Ketene (B1206846) [2+2] Cycloaddition: Ketenes can react with alkenes to form cyclobutanones. This method is particularly useful for the synthesis of bicyclo[4.2.0]octanones through the reaction of a ketene with a cyclohexene (B86901) derivative. researchgate.net The reaction of dichloroketene (B1203229) with cyclohexene, for example, is a known method for preparing a dichlorinated bicyclo[4.2.0]octan-7-one, which can then be further modified. Intramolecular ketene-alkene cycloadditions have also been explored, where the tether length between the ketene and the alkene influences the efficiency of the cyclization. scholaris.ca
Another synthetic approach involves ring expansion reactions. For instance, certain isopropylidenecyclobutanes can undergo ring expansion when treated with HBr in acetic acid to yield bicyclo[3.3.0]octane derivatives, and similar strategies could potentially be adapted for the synthesis of bicyclo[4.2.0]octanones. arkat-usa.org
| Synthetic Route | Description | Key Features | Reference(s) |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Irradiation of a cyclohexenone with an alkene. | Versatile for a range of substitutions. Stereoselectivity can be influenced by reaction conditions and chiral auxiliaries. | tum.de |
| Ketene [2+2] Cycloaddition | Reaction of a ketene with a cyclohexene. | Can be performed intermolecularly or intramolecularly. Regioselectivity is a key consideration. | researchgate.netscholaris.ca |
| Ring Expansion Reactions | Expansion of a smaller ring to form the bicyclo[4.2.0]octane system. | Less common but offers an alternative pathway. | arkat-usa.org |
Mechanistic Commonalities and Divergences Across Related Bicyclic Ring Systems
The mechanistic pathways of reactions involving this compound can be understood by examining related bicyclic systems.
Baeyer-Villiger Oxidation: As previously mentioned, the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one has been studied computationally. scholarsresearchlibrary.comresearchgate.net The mechanism involves the formation of a Criegee intermediate, followed by the migration of one of the α-carbons. The regioselectivity is determined by the relative activation energies for the migration of the competing carbons. This mechanistic framework is directly applicable to this compound, with the understanding that the electronic and steric properties of the gem-dimethyl group will influence the migratory aptitude of the adjacent quaternary carbon.
Ring Opening Reactions: Bicyclo[4.2.0]octane derivatives can undergo mechanochemically induced [2+2] cycloreversion of the cyclobutane (B1203170) ring. nih.gov These studies suggest a stepwise mechanism involving a 1,4-diradical intermediate rather than a concerted process. nih.gov This mechanistic insight is relevant to understanding the thermal or photochemical stability of this compound and its potential to undergo ring-opening reactions.
Free Radical Rearrangements: Studies on bicyclo[4.2.0]octenone systems have shown that they can undergo free radical rearrangements, including unexpected ring expansions. elsevierpure.com The presence of unsaturation and the bicyclic framework can influence the course of these radical reactions. While this compound is saturated, the principles of radical stability and rearrangement pathways in related bicyclic systems provide a basis for predicting its behavior under radical conditions.
Structure-Reactivity Relationships in Bicyclo[4.2.0]octane Derivatives
The relationship between the structure of bicyclo[4.2.0]octane derivatives and their reactivity is a central theme in their study. Key structural features that influence reactivity include:
Substitution Pattern: The position and nature of substituents have a profound impact on reactivity. As discussed, the gem-dimethyl group at C8 in this compound sterically hinders one face of the molecule and blocks enolization at that position. In other bicyclo[4.2.0]octane derivatives, substituents can be used to tune electronic properties, which is particularly evident in studies on diazabicyclo[4.2.0]octane ligands for nicotinic acetylcholine (B1216132) receptors. nih.govsemanticscholar.org In these systems, quantitative structure-activity relationship (QSAR) studies have been performed to correlate the steric and electronic properties of substituents with biological activity. semanticscholar.org
Stereochemistry: The relative stereochemistry of the ring fusion (cis or trans) and the stereochemistry of substituents are critical in determining the molecule's shape and how it interacts with other reagents. The cis-fused bicyclo[4.2.0]octane framework is generally more stable than the trans-fused isomer.
| Structural Feature | Influence on Reactivity | Example | Reference(s) |
|---|---|---|---|
| Ring Strain | Affects reaction rates, particularly for ring-opening reactions. | Increased rate of ring-opening metathesis in strained bicyclo[4.2.0]oct-6-enes. | nih.gov |
| Substitution Pattern | Governs regioselectivity, stereoselectivity, and can introduce steric hindrance. | The gem-dimethyl group in this compound directs enolization to the C6 position. | researchgate.net |
| Stereochemistry | Determines the three-dimensional shape and accessibility of reactive sites. | High diastereoselectivity in cycloaddition reactions due to the facial bias of the bicyclic system. | koreascience.kr |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
